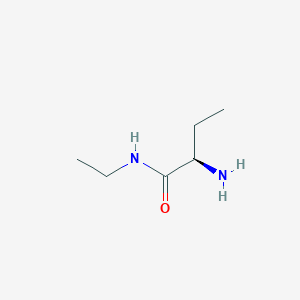

(R)-2-Amino-N-ethylbutanamide

Description

(R)-2-Amino-N-ethylbutanamide is a chiral amide featuring a four-carbon backbone (butanamide) with an amino group (-NH₂) at the second carbon and an ethyl group (-CH₂CH₃) attached to the nitrogen atom. The "R" designation indicates the stereochemical configuration of the chiral center at the second carbon. This compound is part of a broader class of amino-substituted amides, which are frequently employed as intermediates in pharmaceutical synthesis due to their ability to modulate biological activity through stereochemical and substituent variations .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2R)-2-amino-N-ethylbutanamide |

InChI |

InChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

PUUMKAKVWBYGDZ-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@H](C(=O)NCC)N |

Canonical SMILES |

CCC(C(=O)NCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-ethylbutanamide typically involves the use of chiral resolution techniques or asymmetric synthesis. One common method is the reduction of a precursor compound, such as a chiral amide or ester, using a reducing agent like sodium borohydride in the presence of a chiral catalyst . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial production, the synthesis of ®-2-Amino-N-ethylbutanamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-ethylbutanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may use agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding amides or carboxylic acids.

Reduction: Primary amines.

Substitution: N-alkylated derivatives.

Scientific Research Applications

®-2-Amino-N-ethylbutanamide has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which ®-2-Amino-N-ethylbutanamide exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of (R)-2-Amino-N-ethylbutanamide and its analogues:

Key Comparative Insights

Stereochemical Impact

- Enantiomeric Differences: The (S)-enantiomer of 2-Amino-N-ethylbutanamide () is listed as discontinued, suggesting that the (R)-form may offer superior stability or biological relevance. Stereochemistry significantly influences receptor binding; for example, (R)-configured compounds often exhibit distinct activity profiles compared to (S)-counterparts in chiral environments .

Substituent Effects

- Lipophilicity and Solubility: The benzyl-substituted analogue (CAS 49214-88) has a higher molecular weight (220.31 g/mol) and increased lipophilicity due to the aromatic ring, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the hydrochloride salt (CAS 202825-94-3) improves water solubility, favoring formulations for intravenous delivery .

- Functional Group Reactivity: The ethyl ester variant (CAS 253178-21-1) is more prone to hydrolysis than amides, making it a transient intermediate in synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.